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Compound of Interest

Compound Name: 2-Azahypoxanthine

L  Get Quote

Cat. No.: B601068

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Azahypoxanthine (also known as 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one), a purine
analog with significant biological activity. This document collates and presents nuclear
magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data to support
research, identification, and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-
Azahypoxanthine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
PpmM
~8.1 Singlet 1H C5-H
~12.0 (broad) Singlet 1H N-H
~13.5 (broad) Singlet 1H N-H
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Note: The *H NMR data is interpreted from the spectrum image available in existing literature.
The broadness of the N-H signals is characteristic of protons attached to nitrogen, which can
undergo exchange.

13C NMR Data (Predicted)

Chemical Shift (8) ppm Assighment
155.0 C4

145.0 C5

130.0 C7a

Note: Experimental 3C NMR data for 2-Azahypoxanthine is not readily available in the
reviewed literature. The data presented here is based on computational predictions and should
be used as a reference pending experimental verification.

Mass Spectrometry (MS)

mlz Relative Intensity lon

137.1 100% (Base Peak) [M+H]*

Note: The mass spectrum of 2-Azahypoxanthine shows a prominent base peak at m/z 137.1,
corresponding to the protonated molecule [M+H]*, confirming its molecular weight of 136.1
g/mol [1][2].

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Description Functional Group
~3400-3100 (broad) N-H stretching N-H

~1700 C=0 stretching Carbonyl

~1640 N-H bending N-H

~1580 C=N stretching Imidazole ring
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Note: The IR absorption data is interpreted from the spectrum image available in the literature.
The broad band in the high-frequency region is characteristic of N-H stretching vibrations, while
the strong absorption around 1700 cm~1 is indicative of the carbonyl group.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation: A sample of 2-Azahypoxanthine (typically 5-10 mg) is dissolved in a
deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds), in a 5 mm NMR tube. The use of
DMSO-ds is advantageous for purine analogs due to its ability to dissolve a wide range of
compounds and its characteristic residual solvent peak which can be used for spectral
referencing.

Instrumentation and Analysis:

» 1H NMR: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. A
sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical
shifts are reported in parts per million (ppm) relative to an internal standard, such as
tetramethylsilane (TMS), or referenced to the residual solvent peak (DMSO-ds at 2.50 ppm).

e 13C NMR: 13C NMR spectra are acquired on the same instrument, often requiring a larger
number of scans due to the lower natural abundance of the 13C isotope. Proton decoupling is
employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

Sample Preparation: A dilute solution of 2-Azahypoxanthine is prepared in a suitable solvent,
such as methanol or a mixture of water and acetonitrile, often with the addition of a small
amount of formic acid to promote protonation.

Instrumentation and Analysis: Mass spectra are typically obtained using a mass spectrometer
equipped with an electrospray ionization (ESI) source. The sample solution is introduced into
the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the
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mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-
to-charge ratio (m/z). The data is collected in positive ion mode to observe the protonated
molecule [M+H]*.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2-Azahypoxanthine, the potassium bromide (KBr)
pellet method is commonly used. A small amount of the sample is finely ground with dry KBr
powder and then pressed into a thin, transparent pellet.

Instrumentation and Analysis: The KBr pellet is placed in the sample holder of a Fourier-
transform infrared (FT-IR) spectrometer. The spectrum is recorded over the mid-infrared range
(typically 4000-400 cm~1). A background spectrum of a pure KBr pellet is also recorded and
subtracted from the sample spectrum to remove any atmospheric and instrumental
interferences. The positions of the absorption bands are reported in wavenumbers (cm™1).

Biosynthetic Pathway of 2-Azahypoxanthine

2-Azahypoxanthine is a naturally occurring purine analog found in the fungus Lepista sordida.
Its biosynthesis proceeds via a novel branch of the purine metabolic pathway, starting from 5-
aminoimidazole-4-carboxamide ribonucleotide (AICAR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Azahypoxanthine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601068#spectroscopic-data-of-2-azahypoxanthine-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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